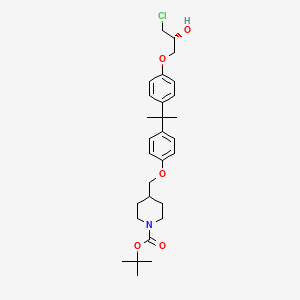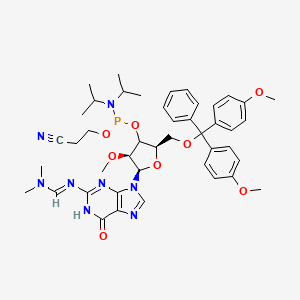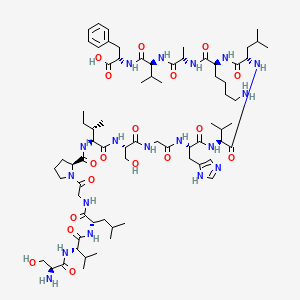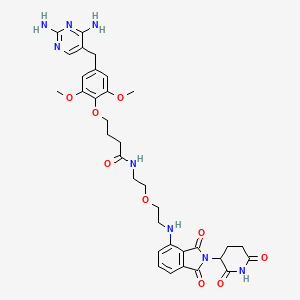
BWA-522 intermediate-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BWA-522 intermediate-2 is a chemical compound used as an intermediate in the synthesis of BWA-522, a small molecule protein-targeting chimera (PROTAC). BWA-522 is known for its significant degradation effect on androgen receptor full-length (AR-FL) and androgen receptor splice variant 7 (AR-V7), making it a promising candidate for the treatment of prostate cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of BWA-522 intermediate-2 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through various chemical reactions such as alkylation, acylation, and cyclization. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure consistency and scalability. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to monitor the purity and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
BWA-522 intermediate-2 undergoes various types of chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions are typically intermediates that further undergo additional reactions to form the final compound, BWA-522. These intermediates are characterized and purified to ensure they meet the required specifications for subsequent steps .
Aplicaciones Científicas De Investigación
BWA-522 intermediate-2 is primarily used in the synthesis of BWA-522, which has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its role in protein degradation and cellular processes.
Medicine: Investigated for its potential in treating prostate cancer by degrading androgen receptors.
Industry: Utilized in the development of new therapeutic agents and drug discovery
Mecanismo De Acción
BWA-522 intermediate-2, as part of the BWA-522 synthesis, contributes to the mechanism of action of BWA-522. BWA-522 functions by recruiting the androgen receptor and an E3 ubiquitin ligase to form a ternary complex. This complex facilitates the ubiquitination and subsequent proteasomal degradation of the androgen receptor, leading to reduced levels of AR-FL and AR-V7 proteins. This degradation suppresses the expression of downstream proteins and induces apoptosis in prostate cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Ralaniten: An AR N-terminal transcriptional domain antagonist.
ARV-110: A PROTAC targeting the androgen receptor.
BET degraders: Targeting bromodomain and extra-terminal motif proteins.
Uniqueness
BWA-522 intermediate-2 is unique due to its role in synthesizing BWA-522, which has shown higher potency and efficacy in degrading both AR-FL and AR-V7 compared to other similar compounds. This makes BWA-522 a promising candidate for treating castration-resistant prostate cancer .
Propiedades
Fórmula molecular |
C29H40ClNO5 |
|---|---|
Peso molecular |
518.1 g/mol |
Nombre IUPAC |
tert-butyl 4-[[4-[2-[4-[(2R)-3-chloro-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C29H40ClNO5/c1-28(2,3)36-27(33)31-16-14-21(15-17-31)19-34-25-10-6-22(7-11-25)29(4,5)23-8-12-26(13-9-23)35-20-24(32)18-30/h6-13,21,24,32H,14-20H2,1-5H3/t24-/m0/s1 |
Clave InChI |
VDKUVETVOIHEFR-DEOSSOPVSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC=C(C=C2)C(C)(C)C3=CC=C(C=C3)OC[C@H](CCl)O |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC=C(C=C2)C(C)(C)C3=CC=C(C=C3)OCC(CCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(3-ethylsulfanyl-2,5-dioxopyrrolidin-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamate](/img/structure/B12371679.png)





![3-methylbutyl N-[1-[(2R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12371707.png)


![2-[4-(Hydroxymethyl)-6-methylpyrimidin-2-yl]oxy-3-methoxy-3-(2,3,4,5,6-pentadeuteriophenyl)-3-phenylpropanoic acid](/img/structure/B12371729.png)
